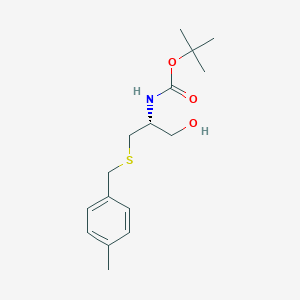

Boc-S-4-methylbenzyl-L-cysteinol

Descripción general

Descripción

Boc-S-4-methylbenzyl-L-cysteinol, also known as tert-butyl (1R)-2-hydroxy-1-{[(4-methylbenzyl)sulfanyl]methyl}ethylcarbamate, is a compound with the molecular formula C16H25NO3S and a molecular weight of 311.45 g/mol . It is commonly used in peptide synthesis and other chemical research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-S-4-methylbenzyl-L-cysteinol typically involves the protection of the cysteine thiol group with a 4-methylbenzyl group and the amino group with a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and reagents like di-tert-butyl dicarbonate for Boc protection .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protective group strategies and reaction conditions but with optimized parameters for yield and purity .

Análisis De Reacciones Químicas

Key Reaction Pathway:

-

Protection :

-

Deprotection :

Table 1: Reaction Conditions and Outcomes

Table 2: Bioconjugation Efficiency

| Application | Reaction Partner | Efficiency | Source |

|---|---|---|---|

| Protein modification | Maleimide-functionalized probes | >85% | |

| Diagnostic tool design | Fluorescent dyes | 78–92% |

Oxidation and Stability

The 4-MeBzl group enhances oxidative stability compared to unprotected cysteine derivatives. Studies show:

-

Resistance to air oxidation at room temperature for >72 hours .

-

Selective oxidation to sulfinic acid () under controlled HO exposure .

Thiol-Ene Reactions

The deprotected thiol group participates in radical-mediated thiol-ene reactions , enabling:

Reaction Example:

Nucleophilic Substitution

The compound undergoes SN2 reactions with alkyl halides, forming stable thioether bonds. This is critical for:

Aplicaciones Científicas De Investigación

Peptide Synthesis

Overview

Boc-S-4-methylbenzyl-L-cysteinol serves as a crucial building block in the synthesis of peptides. Its protective group allows for selective reactions while preserving the integrity of other functional groups, making it an essential component in the development of biologically active molecules.

Key Features

- Protecting Group: The Boc (tert-butoxycarbonyl) group protects the thiol side chain of cysteine during peptide synthesis.

- Selectivity: Enables selective reactions, reducing unwanted side reactions common with cysteine residues.

Case Study

In a study focused on synthesizing cyclic peptides, this compound was employed to create a series of cyclic compounds that demonstrated enhanced biological activity against specific targets, showcasing its utility in developing therapeutic peptides .

Drug Development

Overview

This compound plays a significant role in designing new pharmaceuticals, particularly those targeting specific proteins or enzymes. Its unique structure facilitates the development of compounds that can interact effectively with biological pathways.

Key Features

- Targeted Design: Enhances the efficacy of therapeutic agents by allowing for precise modifications.

- Biological Pathways: Useful in creating drugs that target specific diseases or conditions.

Case Study

Research involving the design of enzyme inhibitors has utilized this compound to create novel compounds that showed promising results in inhibiting cancer cell growth by specifically targeting metabolic pathways .

Bioconjugation

Overview

this compound is utilized in bioconjugation techniques, which involve attaching biomolecules to surfaces or other molecules. This application is essential for diagnostics and therapeutic developments.

Key Features

- Versatility: Can be conjugated with various biomolecules, enhancing diagnostic capabilities.

- Therapeutic Applications: Facilitates the development of targeted therapies by enabling the attachment of therapeutic agents to specific cells or tissues.

Case Study

In a study on targeted drug delivery systems, this compound was used to conjugate anticancer drugs to antibodies, significantly improving the selectivity and efficacy of treatment in preclinical models .

Antioxidant Studies

Overview

The compound is also explored for its antioxidant properties, contributing to research aimed at understanding oxidative stress and its implications in various diseases.

Key Features

- Oxidative Stress Reduction: Potentially beneficial in developing supplements or treatments aimed at reducing oxidative damage.

- Health Implications: Research indicates its role in mitigating conditions associated with oxidative stress.

Case Study

A recent investigation into the antioxidant effects of this compound revealed its ability to scavenge free radicals effectively, suggesting potential applications in nutraceuticals aimed at combating oxidative stress-related diseases .

Material Science

Overview

Beyond biological applications, this compound is also applied in material science for developing advanced materials such as coatings and polymers with enhanced properties.

Key Features

- Material Enhancement: Contributes to improved mechanical and chemical properties of materials.

- Innovative Applications: Used in formulating smart materials that respond to environmental stimuli.

Data Summary Table

Mecanismo De Acción

The mechanism of action of Boc-S-4-methylbenzyl-L-cysteinol involves its incorporation into peptides and proteins, where it can influence the structure and function of these biomolecules. The Boc group provides protection during synthesis, and the 4-methylbenzyl group offers stability and specificity in reactions .

Comparación Con Compuestos Similares

Similar Compounds

- Boc-S-4-methylbenzyl-L-cysteine

- Boc-S-4-methylbenzyl-L-cysteinyl

- Boc-S-4-methylbenzyl-L-cysteinamide

Uniqueness

Boc-S-4-methylbenzyl-L-cysteinol is unique due to its specific protective groups, which provide stability and reactivity in peptide synthesis. Its ability to undergo various chemical reactions while maintaining its structural integrity makes it a valuable compound in research and industrial applications .

Actividad Biológica

Boc-S-4-methylbenzyl-L-cysteinol is a derivative of cysteine that has garnered attention in various fields of biochemical research, particularly in peptide synthesis, drug development, and cancer therapy. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Molecular Formula: CHNOS

Molecular Weight: 325.42 g/mol

CAS Number: 61925-77-7

This compound is synthesized through a multi-step reaction involving di-tert-butyl dicarbonate (Boc) as a protecting group for the thiol functional group. The synthesis typically involves the following steps:

- Reaction with triethylamine and water at ambient temperature.

- Reduction using zinc and hydrochloric acid , followed by extraction with ethyl acetate.

- Final reaction with N-ethyl-N,N-diisopropylamine in dichloromethane to yield the desired product .

Peptide Synthesis

This compound serves as a critical building block in peptide synthesis. Its unique structure allows for the incorporation of sulfur-containing amino acids into peptides, which can enhance the stability and biological activity of the resulting compounds. This compound is particularly useful in synthesizing biologically active peptides that can interact with specific receptors or enzymes .

Drug Development

The compound plays a significant role in drug development, especially for designing inhibitors targeting specific proteins or enzymes. Its ability to form disulfide bonds makes it valuable in creating stable peptide-based drugs that can withstand metabolic degradation, thus improving therapeutic efficacy .

Cancer Therapy Research

Research indicates that this compound may have potential applications in targeted cancer therapies. Its structural characteristics allow it to be modified into various analogs that can selectively bind to cancer cell receptors, potentially leading to reduced side effects compared to conventional therapies .

Antioxidant Properties

Studies have explored the antioxidant capabilities of this compound, suggesting that it may help mitigate oxidative stress-related damage in cells. This property is particularly relevant in understanding its role in diseases where oxidative stress is a contributing factor .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Peptide Analog Studies : Research involving analogs of somatostatin demonstrated that modifications at cysteine residues could significantly affect binding affinities to receptors, illustrating the importance of cysteine derivatives like this compound in therapeutic design .

- Antioxidant Activity : A study indicated that compounds similar to this compound exhibited significant antioxidant activity, which could be beneficial in developing treatments for oxidative stress-related conditions .

- Drug Development Applications : In a series of experiments focusing on drug candidates targeting phospholipase A2, this compound was integrated into peptide structures to enhance their pharmacological profiles .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Peptide Synthesis | Serves as a building block for peptides; enhances stability and biological activity. |

| Drug Development | Used in designing enzyme inhibitors; improves therapeutic efficacy through structural stability. |

| Cancer Therapy | Potential candidate for targeted therapies; selectively binds to cancer cell receptors. |

| Antioxidant Properties | Exhibits antioxidant activity; relevant in oxidative stress-related disease research. |

Propiedades

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxy-3-[(4-methylphenyl)methylsulfanyl]propan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3S/c1-12-5-7-13(8-6-12)10-21-11-14(9-18)17-15(19)20-16(2,3)4/h5-8,14,18H,9-11H2,1-4H3,(H,17,19)/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZBJMHSOZAQBJ-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCC(CO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC[C@@H](CO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701121052 | |

| Record name | 1,1-Dimethylethyl N-[(1R)-1-(hydroxymethyl)-2-[[(4-methylphenyl)methyl]thio]ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701121052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233495-05-0 | |

| Record name | 1,1-Dimethylethyl N-[(1R)-1-(hydroxymethyl)-2-[[(4-methylphenyl)methyl]thio]ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233495-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(1R)-1-(hydroxymethyl)-2-[[(4-methylphenyl)methyl]thio]ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701121052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.